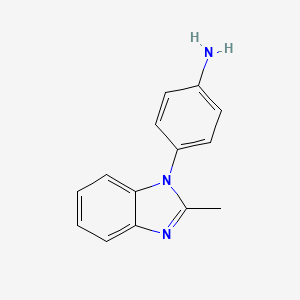

4-(2-methyl-1H-benzimidazol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-methyl-1H-1,3-benzodiazol-1-yl)aniline is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Chemical Reactions Analysis

In the synthesis process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 305 °C (dec.) (lit.), a boiling point of 403.6±28.0 °C (Predicted), and a density of 1.28±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

Organic Crystalline Materials

21HBMBA: has been studied for its crystalline properties. Researchers have investigated its optimized geometrical structure, electronic features, and vibrational modes using quantum computational methods. The Vibrational Energy Distribution Analysis (VEDA) program helped assign vibrational modes, and FT-IR and FT Raman data were used for characterization . These insights contribute to the design of novel organic materials with tailored properties.

Antibacterial Activity

In recent studies, derivatives of 21HBMBA have demonstrated potent antibacterial activity. Researchers synthesized compounds with MIC values ranging from 4 to 64 μg/ml against resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus (S. aureus) . These findings highlight its potential as an antibacterial agent.

Antioxidant Properties

Imidazole-containing compounds, including 21HBMBA , have been evaluated for antioxidant activity. Researchers assessed derivatives using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays. These investigations provide insights into its potential as an antioxidant .

Drug Design and Protein Binding

Theoretical calculations, including molecular docking studies, have explored the charge transfer within 21HBMBA . Its HOMO and LUMO energies suggest suitability for drug action. Non-Bonding Orbitals, AIM charges, Fukui functions, and the Electron Localization Function (ELF) have also been examined. Additionally, protein binding predictions aid drug design .

Surface Chemistry and Reactivity

The molecular electrostatic potential (MEP) surface of 21HBMBA reveals chemically reactive regions. These areas are relevant for interactions with other molecules, including drug targets. Investigating the MEP provides insights into its reactivity and potential applications.

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available, similar compounds have been found to exhibit various types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Propiedades

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHJIUBZPSYZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-1H-benzimidazol-1-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)

![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)